1,4-Ditosyl-1,4-diazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

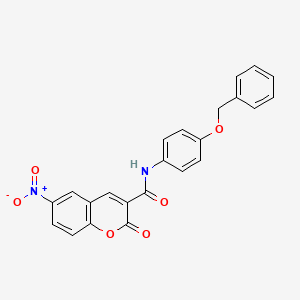

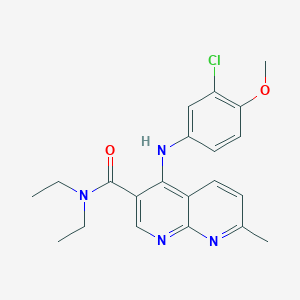

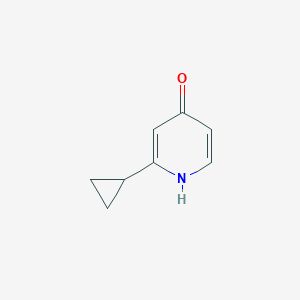

1,4-Ditosyl-1,4-diazepan-6-ol is a chemical compound that falls within the broader class of 1,4-diazepines. These compounds are characterized by their seven-membered heterocyclic structure containing two nitrogen atoms. Due to their significant biological activities, they have been the subject of extensive synthetic and reaction-based studies (M. Rashid et al., 2019).

Synthesis Analysis

The synthesis of diazepines, including this compound, involves several key strategies. These include the homologation of ketones with diazo compounds, a method that affords significant versatility and has seen recent advances in enantioselective versions (N. Candeias et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,4-diazepines is crucial for their chemical and biological properties. Structural analyses typically focus on the arrangement of atoms within the ring and how substituents, such as the tosyl groups and hydroxyl functions in this compound, affect reactivity and interaction with biological targets.

Chemical Reactions and Properties

Diazepines undergo a range of chemical reactions, including intramolecular cyclization, which is a common method for constructing the diazepine core. The specific reactions and properties of this compound can be inferred from general knowledge of diazepine chemistry, where functional groups significantly influence the reactivity and potential applications (S. D. Burke & P. Grieco, 1980).

Physical Properties Analysis

The physical properties of diazepines, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific physical properties of this compound would depend on its precise molecular configuration and the presence of functional groups.

Chemical Properties Analysis

1,4-Diazepines exhibit a broad spectrum of chemical properties, including nucleophilic and electrophilic reaction capabilities. The presence of tosyl groups in this compound would make it amenable to substitution reactions, whereas the diazepan-6-ol moiety might engage in hydrogen bonding and other polar interactions (M. Rashid et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Microwave-Assisted Synthesis : The compound can be obtained through a microwave-assisted process, leading to high yields of the corresponding amines. This method offers a rapid way to access these compounds (Wellner, Sandin, & Pääkkönen, 2003).

Crystal Structure and Docking Studies : 1,4-Diazepine derivatives, closely related to 1,4-Ditosyl-1,4-diazepan-6-ol, have been studied for their crystal structures and potential as drug molecules. They exhibit interesting conformations and intermolecular interactions, which are significant for drug design (Velusamy et al., 2015).

Synthesis for Rho–Kinase Inhibition : This compound has been synthesized as a key intermediate for Rho–kinase inhibitors, showing its potential in therapeutic applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Molecular Conformation Analysis : The crystal structure of 1,4-Ditosyl-1,4-diazepane has been analyzed, revealing important details about its molecular conformation and intermolecular interactions (Yang & Zhai, 2012).

Applications in Medicinal Chemistry

Potential in Drug Synthesis : The compound's derivatives have been used in synthesizing drugs like cyclizine and homochlorcyclizine, demonstrating its utility in medicinal chemistry (Nalikezhathu et al., 2023).

Use in T-type Calcium Channel Blockers : Derivatives of 1,4-diazepane, related to this compound, have been explored as T-type calcium channel blockers, indicating their significance in the treatment of related diseases (Gu et al., 2010).

Synthesis of Diazepine Derivatives for DPP-4 Inhibition : Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors, closely related to the compound , highlights its role in the treatment of type 2 diabetes (Liang et al., 2007).

Safety and Hazards

The safety precautions for handling 1,4-Ditosyl-1,4-diazepan-6-ol include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 .

Mechanism of Action

Target of Action

Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are involved in inhibitory neurotransmission, helping to reduce neuronal excitability.

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effects of GABA, these drugs decrease the excitability of neurons, reducing the communication between brain cells and leading to the drugs’ various effects .

Pharmacokinetics

The pharmacokinetics of benzodiazepines can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the drug, the formulation, the route of administration, and individual patient characteristics .

Result of Action

The enhancement of GABAergic activity leads to the characteristic effects of benzodiazepines, including sedation, hypnosis, reduced anxiety, muscle relaxation, and anticonvulsant activity .

Action Environment

The action of benzodiazepines can be influenced by various environmental factors. For example, the presence of other drugs can affect their metabolism and excretion, potentially leading to drug interactions .

properties

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXJSBCHAPZLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

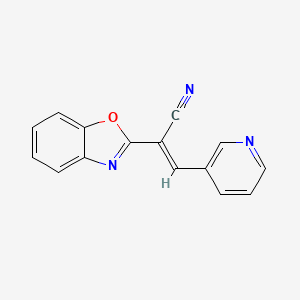

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)

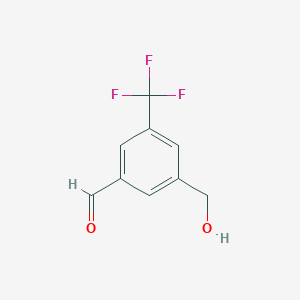

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)

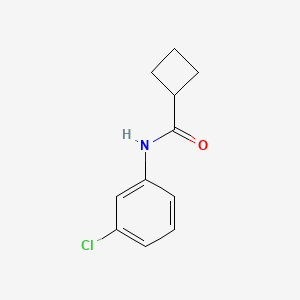

![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)